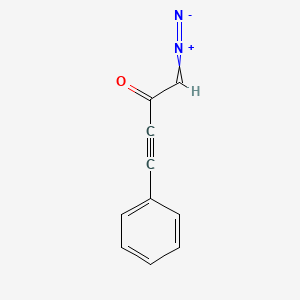
1-Diazo-4-phenyl-3-butyn-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazo-4-phenyl-3-butyn-2-one is an organic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. . It is characterized by its diazo group (-N=N-) attached to a phenyl-substituted butynone structure.
Wissenschaftliche Forschungsanwendungen
1-Diazo-4-phenyl-3-butyn-2-one has several applications in scientific research:
Biology: The compound is used in biochemical research for the study of enzyme mechanisms and protein interactions.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: Its applications in industry are limited, but it is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It’s known to be used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.
Mode of Action
1-Diazo-4-phenyl-3-butyn-2-one is involved in thermally induced polymerization . When heated in a solvent at 60–100 °C, it forms polymers where all the main chain carbons bear acyl groups derived from the monomers . The main chain contains approximately 25–35 mol% of azo group .
Vorbereitungsmethoden
The synthesis of 1-Diazo-4-phenyl-3-butyn-2-one typically involves diazo transfer reactions. One common method involves the reaction of 4-phenyl-3-butyn-2-one with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine . The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified by standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
1-Diazo-4-phenyl-3-butyn-2-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Diazo-4-phenyl-3-butyn-2-one can be compared with other diazo compounds such as:
1-Diazo-3-nonen-2-one: Similar in structure but with a longer carbon chain.
1-Diazo-4-phenyl-3-buten-2-one: Similar but with a double bond instead of a triple bond.
The uniqueness of 1-Diazo-4-phenyl-3-butyn-2-one lies in its ability to introduce aziridine into organic molecules, a feature not commonly found in other diazo compounds.
Eigenschaften
IUPAC Name |
1-diazo-4-phenylbut-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-12-8-10(13)7-6-9-4-2-1-3-5-9/h1-5,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNUATUUQHXAPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)

![[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1146278.png)
![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)


![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)


